molecular formula C17H17NO2 B1619304 2-(5-Benzyloxy-1H-indol-3-yl)-ethanol CAS No. 41339-61-1

2-(5-Benzyloxy-1H-indol-3-yl)-ethanol

Cat. No.: B1619304
CAS No.: 41339-61-1
M. Wt: 267.32 g/mol
InChI Key: SQAUQUOZCKVQND-UHFFFAOYSA-N
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Description

2-(5-Benzyloxy-1H-indol-3-yl)-ethanol (CAS: 41339-61-1) is an indole derivative featuring a benzyloxy substituent at the 5-position of the indole ring and an ethanol group at the 3-position. This compound is primarily used in industrial and pharmaceutical research, as indicated by its safety data sheets . Its structure combines the aromatic indole core with polar hydroxyl and ether functionalities, making it a versatile intermediate for synthesizing bioactive molecules.

Properties

IUPAC Name

2-(5-phenylmethoxy-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-9-8-14-11-18-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,18-19H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAUQUOZCKVQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353552
Record name 5-BENZYLOXY-3-(2-HYDROXYETHYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202548
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41339-61-1
Record name 5-BENZYLOXY-3-(2-HYDROXYETHYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(5-Benzyloxy-1H-indol-3-yl)-ethanol is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. Indole derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyloxy group attached to the indole structure, which is known to enhance its biological activity by improving its interaction with biological membranes and molecular targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The benzyloxy moiety may facilitate better membrane penetration, while the indole core can engage in interactions with enzymes and receptors involved in critical biological pathways.

Anticancer Properties

Research indicates that compounds with indole structures can induce apoptosis in cancer cells. For instance, studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the modulation of signaling pathways that regulate cell survival and death.

Table 1: Anticancer Activity of Indole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
This compoundHeLa25Induction of apoptosis
1-(5-Benzyloxy-1H-indol-3-yl)ethanoneMCF-715Inhibition of proliferation
5-HydroxyindoleA54930Cell cycle arrest

Neuroprotective Effects

Indole derivatives are also known for their neuroprotective effects. Preliminary studies suggest that this compound may protect neurons from oxidative stress and inflammation, potentially through the modulation of neurotransmitter systems.

Table 2: Neuroprotective Activity Studies

Compound NameModel SystemEffect ObservedReference
This compoundSH-SY5Y CellsReduced oxidative stress
1-(5-Benzyloxy-1H-indol-3-yl)ethanoneRat ModelImproved cognitive function

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating the effects of various indole derivatives on cancer cell lines, this compound was found to exhibit significant cytotoxicity against HeLa cells with an IC50 value of 25 µM. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Case Study 2: Neuroprotection
Another study focused on the neuroprotective properties of this compound in SH-SY5Y cells exposed to H2O2-induced oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and preserved cellular integrity.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Halogen-Substituted Indole Ethanol Derivatives
  • 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol (CAS: 850406-55-2): Substituents: Chlorine at the 5-position and methyl at the 1-position. Synthesis: Not explicitly detailed in evidence, but halogenation strategies likely involve electrophilic substitution .
Bromo/Fluoro-Substituted Indole Ethanol Derivatives
  • 2-(5-Bromo-1H-indol-3-yl)ethanol and 2-(5-Fluoro-1H-indol-3-yl)ethanol: Substituents: Bromine or fluorine at the 5-position. Applications: Bromine’s electron-withdrawing nature may stabilize intermediates in cross-coupling reactions, while fluorine’s small size enhances metabolic stability .

Functional Group Analogs

Ethylamine Derivatives
  • 5-Benzyloxy-1H-indole-3-ethanamine (CAS: 20776-45-8): Functional Group: Ethylamine (-CH2CH2NH2) instead of ethanol. Applications: Acts as a serotonin analog due to the amine group, which mimics neurotransmitters. Used in receptor-binding studies . Molecular Weight: 266.34 g/mol vs. 283.33 g/mol (calculated for the ethanol derivative) .
Acetic Acid Derivatives
  • 2-(5-Benzyloxy-1H-indol-3-yl)acetic Acid (CAS: 4382-53-0):
    • Functional Group : Acetic acid (-CH2COOH) at the 3-position.
    • Properties : Carboxylic acid group increases solubility in aqueous media and enables conjugation reactions.
    • Molecular Weight : 281.31 g/mol .
Ketone Derivatives
  • 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone (CAS: 93315-84-5): Functional Group: Ketone (-COCH3) instead of ethanol. Reactivity: The ketone group participates in nucleophilic additions, offering a handle for further derivatization. Molecular Weight: 265.31 g/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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